molecular formula C16H14N2O5 B3354134 N-(4-acetylphenyl)-2-(2-nitrophenoxy)acetamide CAS No. 5771-00-6

N-(4-acetylphenyl)-2-(2-nitrophenoxy)acetamide

Cat. No.: B3354134
CAS No.: 5771-00-6
M. Wt: 314.29 g/mol
InChI Key: PMARJLKHDHVDOA-UHFFFAOYSA-N
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Description

N-(4-Acetylphenyl)-2-(2-nitrophenoxy)acetamide is an acetamide derivative characterized by a 4-acetylphenyl group attached to the amide nitrogen and a 2-nitrophenoxy substituent on the acetyl backbone. Its molecular formula is C₁₆H₁₃N₂O₅, with a molecular weight of 313.29 g/mol (calculated from ). The compound exhibits distinct spectral features, including IR bands at 3446 cm⁻¹ (N-H stretch) and 1670 cm⁻¹ (C=O stretch), and ¹H NMR signals at δ 2.57 ppm (COCH₃) and δ 4.51 ppm (CH₂) .

Properties

IUPAC Name

N-(4-acetylphenyl)-2-(2-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5/c1-11(19)12-6-8-13(9-7-12)17-16(20)10-23-15-5-3-2-4-14(15)18(21)22/h2-9H,10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMARJLKHDHVDOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30352044
Record name N-(4-acetylphenyl)-2-(2-nitrophenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5771-00-6
Record name N-(4-acetylphenyl)-2-(2-nitrophenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-(2-nitrophenoxy)acetamide typically involves a multi-step process:

    Coupling Reaction: The formation of the acetamide linkage between the acetylated aniline and the nitrophenoxy compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amine.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Amines: From the reduction of the nitro group.

    Alcohols: From the reduction of the acetyl group.

    Substituted Phenyl Derivatives: From substitution reactions.

Scientific Research Applications

Synthesis Overview

StepReagentsConditionsYield (%)
12-Nitrophenol + Acetic AnhydrideReflux in dichloromethane85-90
2Product + 4-AcetylanilineDCC, DMAP catalyst75-80

Chemistry

N-(4-acetylphenyl)-2-(2-nitrophenoxy)acetamide serves as a versatile building block in organic synthesis. It can undergo various chemical transformations:

  • Oxidation: The nitro group can be reduced to an amine or hydroxyl group.
  • Substitution Reactions: The acetyl group can be replaced with other nucleophiles, leading to derivatives with enhanced properties.

These reactions allow for the development of more complex molecules useful in pharmaceuticals and materials science.

The compound has been studied for its potential biological activities, particularly as an anticancer agent. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including:

  • MDA-MB-231 (Breast Cancer)
  • PPC-1 (Prostate Cancer)
  • U-87 (Glioblastoma)

In vitro studies have shown that certain derivatives can reduce cell viability significantly, indicating their potential as therapeutic agents.

Industrial Applications

In the industrial sector, this compound is explored for its utility in producing specialty chemicals. Its unique functional groups make it suitable for applications in:

  • Dyes and Pigments: Due to its chromophoric properties.
  • Agrochemicals: As a precursor for developing pesticides or herbicides.

Case Studies

Case Study 1: Anticancer Activity Evaluation
A study investigated the anticancer activity of this compound derivatives against various cancer cell lines. The results indicated that specific modifications enhanced cytotoxicity, particularly against glioblastoma cells.

Case Study 2: Synthesis of Functionalized Derivatives
Another research focused on synthesizing derivatives with varying substituents on the phenolic ring. These compounds were evaluated for their biological activity and showed promising results as enzyme inhibitors, particularly targeting dihydrofolate reductase (DHFR).

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-(2-nitrophenoxy)acetamide would depend on its specific interactions with biological targets. Generally, such compounds can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets could include proteins, nucleic acids, or other biomolecules.

Comparison with Similar Compounds

Pharmacological Relevance

For instance, benzothiazole derivatives synthesized from N-(4-acetylphenyl)-2-(2-nitrophenoxy)acetamide show promising minimum inhibitory concentrations (MIC) against bacterial and fungal strains .

Comparison with Similar Acetamide Derivatives

Anti-Cancer Acetamides

Several acetamide derivatives exhibit potent anti-cancer activity. Key examples include:

Compound Name Molecular Formula Key Substituents Activity (Cell Lines) Reference
N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) C₂₃H₂₅N₅O₄S Quinazoline-sulfonyl, methoxyphenyl IC₅₀ < 10 µM (HCT-1, MCF-7)
This compound C₁₆H₁₃N₂O₅ 2-Nitrophenoxy, 4-acetylphenyl Limited direct data

Key Insight: The quinazoline-sulfonyl group in compound 38 enhances cytotoxicity, whereas the 2-nitrophenoxy group in the target compound may influence redox properties or DNA binding .

Antimicrobial and Antifungal Acetamides

Compound Name Molecular Formula Activity Profile MIC (µg/mL) Reference
2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (47) C₂₀H₁₈F₂N₄O₃S₂ Gram-positive bacteria (S. aureus) 2–4
N-(4-Acetylphenyl)-2-(benzothiazole-2-ylsulfanyl)acetamide C₁₇H₁₃N₂O₂S₂ Broad-spectrum antimicrobial 8–16

Key Insight : The benzothiazole-sulfanyl group in the target compound’s derivatives enhances membrane permeability, while the benzo[d]thiazole-sulfonyl group in 47 improves binding to bacterial enzymes .

Structural Analogues with Modified Aromatic Groups

  • N-(4-Ethoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide: The ethoxy and formyl groups increase lipophilicity, aiding blood-brain barrier penetration .

Key Insight : Substituents like nitro (electron-withdrawing) or methoxy (electron-donating) modulate electronic properties and biological target interactions .

Mechanistic and Functional Comparisons

Enzyme Inhibition

  • SARS-CoV-2 Main Protease Inhibitors: Pyridine-containing acetamides (e.g., 2-(3-cyanophenyl)-N-(pyridin-3-yl)acetamide) bind to viral proteases via H-bonds with ASN142 and HIS163 .
  • FPR2 Agonists: Pyridazinone derivatives (e.g., N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)pyridazin-1-yl]-acetamide) activate calcium mobilization in neutrophils .

Key Insight: The target compound’s nitrophenoxy group may confer unique binding modes compared to pyridine or pyridazinone moieties .

Physicochemical Properties

Compound Name logP Hydrogen Bond Acceptors Polar Surface Area (Ų) Reference
This compound 2.07 6 52.2
N-(4-Bromophenyl)-2-(4-methoxybenzyl)acetamide 3.12 5 49.8

Key Insight : Higher logP values correlate with increased membrane permeability, while polar surface area influences solubility .

Biological Activity

N-(4-acetylphenyl)-2-(2-nitrophenoxy)acetamide is a synthetic compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features an acetyl group attached to a phenyl ring and a nitrophenoxy group, which contribute to its unique properties.

Chemical Structure

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C15_{15}H14_{14}N2_{2}O4_{4}
  • Molecular Weight : 286.28 g/mol

Synthesis

The synthesis typically involves a multi-step process, including:

  • Coupling Reaction : Formation of the acetamide linkage between the acetylated aniline and the nitrophenoxy compound.
  • Reaction Conditions : Optimizing temperature, pressure, and the use of catalysts to maximize yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its effects on various bacterial strains:

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Methicillin-resistant S. aureus1816
Candida albicans10128

These results suggest that the compound is particularly effective against Gram-positive bacteria, including MRSA, while showing moderate activity against Gram-negative bacteria and fungi .

Anti-inflammatory Activity

Studies have also investigated the anti-inflammatory properties of this compound. The compound appears to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

  • Mechanism of Action : The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to reduced inflammation.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • A study evaluated the antimicrobial efficacy of several derivatives of this compound against common pathogens. The results indicated that modifications in the phenyl ring significantly affected biological activity, highlighting structure-activity relationships (SAR) .
  • In Vivo Studies :
    • In vivo studies using animal models demonstrated that administration of this compound resulted in a significant reduction in inflammation markers compared to control groups, suggesting potential therapeutic applications for inflammatory conditions .

The biological activity of this compound is believed to involve multiple pathways:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in inflammatory responses or microbial resistance mechanisms.
  • Receptor Interaction : It may interact with various receptors, modulating signaling pathways related to inflammation and infection response.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-acetylphenyl)-2-(2-nitrophenoxy)acetamide
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